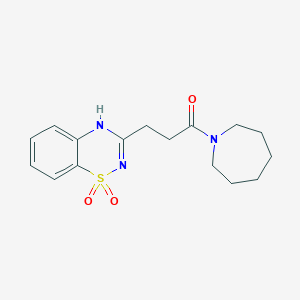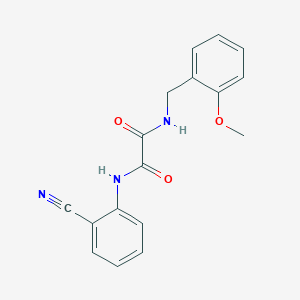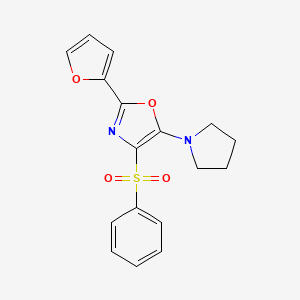
N-(3-(4-(dimethylamino)phenyl)propyl)-2-(4-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(4-(dimethylamino)phenyl)propyl)-2-(4-fluorophenyl)acetamide is an organic compound with notable applications in various fields, including chemistry and pharmacology. This compound features distinct structural elements, such as a dimethylamino group, a propyl chain, and a fluorophenyl acetamide moiety, which contribute to its unique properties and functionalities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(4-(dimethylamino)phenyl)propyl)-2-(4-fluorophenyl)acetamide typically involves multi-step organic reactions, starting with the preparation of the key intermediates. The process includes:
Reaction of 4-fluoroacetophenone with ethyl acetate: : This involves Claisen condensation to form ethyl 4-fluorophenylacetoacetate.
Hydrogenation and amide formation: : Ethyl 4-fluorophenylacetoacetate is subjected to hydrogenation to yield 2-(4-fluorophenyl)acetoacetate, followed by amide formation with propylamine.
Dimethylamino substitution: : The final step involves introducing the dimethylamino group through a nucleophilic substitution reaction on the aromatic ring.
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route but on a larger scale, involving:
Use of larger reactors and continuous flow systems.
Optimization of reaction conditions to increase yield and purity.
Application of automated systems to control reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-(4-(dimethylamino)phenyl)propyl)-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: : Typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: : Often carried out using hydrogen gas with a palladium catalyst.
Substitution: : Particularly nucleophilic aromatic substitution reactions due to the presence of the fluorine atom.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in aqueous solution.
Reduction: : Hydrogen gas in the presence of palladium on carbon.
Substitution: : Sodium hydroxide or other bases for the nucleophilic substitution.
Major Products
Oxidation: : Formation of the corresponding carboxylic acid or ketone.
Reduction: : Reduction of the amide group to the corresponding amine.
Substitution: : Replacement of the fluorine atom with nucleophiles like hydroxyl or amino groups.
Aplicaciones Científicas De Investigación
N-(3-(4-(dimethylamino)phenyl)propyl)-2-(4-fluorophenyl)acetamide finds applications in multiple areas:
Biology: : Studied for its potential effects on cellular processes and interactions with biological molecules.
Medicine: : Investigated for its therapeutic potential, including as a precursor to active pharmaceutical ingredients.
Industry: : Employed in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which N-(3-(4-(dimethylamino)phenyl)propyl)-2-(4-fluorophenyl)acetamide exerts its effects typically involves:
Binding to molecular targets: : Such as enzymes or receptors in biological systems.
Interaction with cellular pathways: : Modulation of signal transduction pathways, affecting cellular processes.
Pathways involved: : May include pathways related to neurotransmission, metabolism, or cell signaling.
Comparación Con Compuestos Similares
N-(3-(4-(dimethylamino)phenyl)propyl)-2-(4-fluorophenyl)acetamide can be compared with similar compounds based on its structural features and reactivity:
N-(3-(4-dimethylamino)phenyl)propyl)acetamide: : Lacks the fluorine atom, resulting in different reactivity and biological effects.
N-(3-(4-fluorophenyl)propyl)acetamide: : Does not contain the dimethylamino group, leading to reduced nucleophilicity.
N-(3-phenylpropyl)-2-(4-fluorophenyl)acetamide: : Lacks the dimethylamino substitution, affecting its interaction with nucleophiles and electrophiles.
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique structure, preparation methods, and chemical reactivity make it an important subject of study in scientific research and industry.
Propiedades
IUPAC Name |
N-[3-[4-(dimethylamino)phenyl]propyl]-2-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O/c1-22(2)18-11-7-15(8-12-18)4-3-13-21-19(23)14-16-5-9-17(20)10-6-16/h5-12H,3-4,13-14H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMRLBFCCLIDAIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCCNC(=O)CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/new.no-structure.jpg)

![1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2896770.png)
![2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2896774.png)
![ethyl 7-benzyl-6-(3-fluorobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2896775.png)



